3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride
Description
3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a piperidine moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Properties
CAS No. |
2703779-78-4 |
|---|---|
Molecular Formula |
C11H16Cl3FN2 |
Molecular Weight |
301.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality. The final product is typically purified through crystallization or distillation to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions include substituted pyridines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored as an intermediate in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated pyridine ring and piperidine moiety allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- (3-chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone
Uniqueness
3-chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of a piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
